molecular formula C23H15ClFIN2O2 B2754728 (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone CAS No. 477711-68-5

(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone

Cat. No. B2754728
CAS RN: 477711-68-5
M. Wt: 532.74
InChI Key: SZBLONSMMNFJPU-UHFFFAOYSA-N
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Description

The compound (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone is a chemical compound with the molecular formula C24H18ClFN2O2 . It has a molecular weight of 420.863 Da . The IUPAC name for this compound is 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12ClFN2O/c17-14-5-2-6-15(18)13(14)10-21-12-4-1-3-11(9-12)16-7-8-19-20-16/h1-9H,10H2,(H,19,20) . This code provides a detailed description of the compound’s molecular structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a boiling point of 125-127 degrees Celsius . It is a solid at ambient temperature . More detailed physical and chemical properties may require further experimental analysis.

Scientific Research Applications

Antimicrobial Activity

Research on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles has demonstrated significant antimicrobial activities. For example, specific fluorine-substituted pyrazoles exhibited promising antibacterial activities against common pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, as well as antifungal activity against Candida albicans (Gadakh et al., 2010). Similarly, fluoro substituted pyrazolyl benzoxazoles were synthesized and showed biological activity, indicating the potential for these compounds in developing new antimicrobial agents (Jadhav et al., 2015).

Antitumor Activity

The synthesis and structural analysis of fluorophenyl methanone derivatives have also been linked to antitumor activities. A specific study synthesized a compound with a fluorophenyl methanone structure and tested its inhibition on cancer cell lines, demonstrating significant antitumor potential (Tang & Fu, 2018).

Fluorophores and Fluorescence

The synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones has been explored, where fluorination enhances photostability and improves spectroscopic properties. These compounds provide scalable access to fluorinated analogues of fluorescein, rhodamine, and other derivatives, showcasing their application in the development of novel fluorophores (Woydziak et al., 2012).

Supramolecular Architectures

A study on 1,2,4-oxadiazole derivatives, which include a similar structure to the compound of interest, highlighted the role of non-covalent interactions in supramolecular architectures. These compounds were synthesized and characterized, showing the importance of lone pair-π interactions and halogen bonds in their crystal packing (Sharma et al., 2019).

Methodological Advances

Several studies have also focused on the synthesis methodologies, such as the microwave-assisted synthesis of pyrazoline derivatives showing anti-inflammatory and antibacterial activities. These methodologies offer higher yields, are environmentally friendly, and reduce reaction times, indicating the compound's role in advancing synthetic chemistry techniques (Ravula et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFIN2O2/c24-20-5-2-6-21(25)19(20)14-30-18-4-1-3-16(13-18)22-11-12-28(27-22)23(29)15-7-9-17(26)10-8-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBLONSMMNFJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone

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